
2-(Chlorosulfonyl)benzoic acid
Overview
Description
2-(Chlorosulfonyl)benzoic acid (CAS 63914-81-8) is an aromatic sulfonic acid derivative with the molecular formula C₇H₅ClO₄S. It features a chlorosulfonyl (-SO₂Cl) group at the ortho position relative to the carboxylic acid (-COOH) group on the benzene ring. Key properties include a density of 1.591 g/cm³, boiling point of 384°C, and a flash point of 186.1°C . Its reactivity stems from the electrophilic chlorosulfonyl group, which facilitates nucleophilic substitutions, making it a versatile intermediate in organic synthesis and pharmaceutical manufacturing.
Preparation Methods
Primary Synthetic Route: Sulfonation of 2-Chlorobenzoic Acid
Reaction Description
The most common and industrially relevant method to prepare 2-(Chlorosulfonyl)benzoic acid involves the sulfonation of 2-chlorobenzoic acid using chlorosulfonic acid as the sulfonating agent. The reaction proceeds via electrophilic aromatic substitution where the chlorosulfonyl group (-SO2Cl) is introduced ortho to the carboxylic acid group.
Reaction Conditions
- Starting Material: 2-chlorobenzoic acid
- Reagent: Chlorosulfonic acid (ClSO3H)
- Temperature: Elevated temperatures, typically between 40°C and 100°C to ensure complete sulfonation
- Reaction Time: Varies with scale and temperature; industrial processes optimize for maximum yield
- Work-up: Cooling the reaction mixture followed by filtration and purification to isolate the product
Industrial Scale Production
In industrial settings, large-scale sulfonation reactors are used where controlled addition of chlorosulfonic acid to 2-chlorobenzoic acid occurs under stirring and temperature control. The product is isolated by crystallization or filtration and further purified as needed.
Alternative Synthetic Routes and Intermediates
Patent-Described Multi-Step Synthesis
A detailed synthetic process is described in patent US5008448A, which outlines the preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids and related intermediates, including this compound derivatives.
Key Reaction Steps:
Formation of 2-(chloro, bromo or nitro)-4-(chlorosulfonyl)benzoyl chloride intermediate
This intermediate is synthesized by chlorosulfonation and acid chloride formation reactions, often involving reagents such as thionyl chloride or phosphorus pentachloride.Reduction and Hydrolysis Step
The chlorosulfonyl group is reduced to the corresponding sulfinate salt (sodium, potassium, or ammonium salt) using reducing agents such as sodium or potassium sulfite in the presence of a base (e.g., sodium bicarbonate). Simultaneously, the acid chloride group is hydrolyzed to the benzoic acid salt.Reacidification and Isolation
The sulfinate salt is then reacidified to yield the chlorosulfonylbenzoic acid.
Reaction Conditions Summary (from patent):
Step | Reagents/Conditions | Temperature | pH | Time |
---|---|---|---|---|
Sulfonyl chloride reduction & acid chloride hydrolysis | Sodium/potassium sulfite + base (NaHCO3) | 20–75°C (preferably 40–50°C) | 7–9 | <15 min (quick reaction) |
Reaction with halocarboxylic acid salt (if applicable) | Sodium/potassium/ammonium salt of halocarboxylic acid | Reflux (6–48 hours) | - | - |
Note: The process is highly controlled to maintain pH and temperature for optimal yield and purity.
Comparative Analysis of Preparation Methods
Preparation Method | Key Reagents | Temperature Range | Advantages | Limitations |
---|---|---|---|---|
Sulfonation of 2-chlorobenzoic acid | Chlorosulfonic acid | 40–100°C | Direct, industrially scalable | Requires handling corrosive acid |
Multi-step synthesis via intermediates | Chlorosulfonic acid, SOCl2, Na2SO3, bases | 20–75°C (reduction step) | Allows functional group manipulation | More complex, longer reaction time |
Notes on Reaction Mechanisms and Conditions
- The chlorosulfonyl group is introduced via electrophilic aromatic substitution facilitated by the strong electrophilicity of chlorosulfonic acid.
- Control of temperature and pH is critical to prevent side reactions such as hydrolysis of the chlorosulfonyl group.
- The reduction step in the multi-step process converts sulfonyl chlorides to sulfinate salts, which are more water-soluble and easier to handle before final acidification.
- The position of substitution (ortho to the carboxyl group) is favored due to directing effects of the carboxylic acid.
Summary Table of Preparation Methods
Method No. | Starting Material | Reagents | Key Conditions | Product Form | Reference/Source |
---|---|---|---|---|---|
1 | 2-Chlorobenzoic acid | Chlorosulfonic acid | 40–100°C, sulfonation | This compound | BenchChem overview |
2 | 2-(Chloro)-4-(chlorosulfonyl)benzoyl chloride | Sodium/potassium sulfite, base | 20–75°C, pH 7–9, reduction/hydrolysis | Sodium salt intermediate, then acidified | US Patent US5008448A |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reactions include:
Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamide derivatives, critical in pharmaceutical synthesis:
Conditions :
-
Solvent: Dichloromethane or THF
-
Temperature: 20–40°C
-
Catalysts: Triethylamine (base)
Example :
Reaction with methylamine produces 2-(methylsulfonamido)benzoic acid in 85% yield .
Hydrolysis Reactions
The chlorosulfonyl group hydrolyzes in aqueous media:
Acidic Hydrolysis
Conditions :
-
Dilute HCl (pH 1–3)
-
Temperature: 25–50°C
Outcome : Forms 2-sulfobenzoic acid, isolated in 78–94% purity .
Basic Hydrolysis
In alkaline conditions, hydrolysis produces sulfonate salts:
Reduction Reactions
The chlorosulfonyl group is reduced to sulfinic acid derivatives:
Sulfinate Salt Formation
Using sodium sulfite (Na₂SO₃) under basic conditions:
Conditions :
-
pH 7–9 (buffered with NaHCO₃)
-
Temperature: 40–50°C
Yield : 89% for 2-chloro-4-(methylsulfonyl)benzoic acid .
Chlorosulfonation and Sulfonyl Chloride Derivatives
Industrial methods involve chlorosulfonic acid (HSO₃Cl) for introducing sulfonyl groups:
Example Synthesis :
Conditions :
-
Temperature: 130–135°C
-
Catalyst: Sulfuric acid (0.08 mol ratio)
Yield : 70% for 2,4-dichloro-5-sulfonylbenzoic acid .
Continuous-Flow Diazotization
A high-throughput method for synthesizing methyl 2-(chlorosulfonyl)benzoate:
Process :
-
Diazotization of methyl 2-aminobenzoate with NaNO₂/HCl in a flow reactor.
-
Chlorosulfonylation in tandem tank reactor.
Advantages :
Comparative Reaction Efficiency
Mechanistic Insights
-
Electrophilic Reactivity : The chlorosulfonyl group acts as an electrophile, facilitating substitution at the ortho position due to steric and electronic effects.
-
Hydrolysis Pathways : Acidic conditions favor sulfonic acid formation, while basic conditions stabilize sulfonate salts .
This compound’s dual functionality enables applications in synthesizing agrochemicals, pharmaceuticals (e.g., sulfa drugs), and polymer intermediates .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
- Sulfonation Reaction: The primary method for synthesizing 2-(Chlorosulfonyl)benzoic acid involves the reaction of 2-chlorobenzoic acid with chlorosulfonic acid. This reaction typically occurs under controlled elevated temperatures to ensure complete sulfonation.
- Industrial Production: In large-scale production, sulfonation reactors are used where 2-chlorobenzoic acid is treated with chlorosulfonic acid, followed by cooling and purification processes to isolate the product.
Chemical Reactions:
- Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution, allowing for the formation of sulfonamide derivatives when reacted with amines.
- Hydrolysis: In the presence of water, this compound can hydrolyze to yield 2-sulfobenzoic acid and hydrochloric acid.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to form sulfonamide derivatives has been leveraged in drug design, enhancing biological activity against specific targets .
Pharmaceutical Development
Recent studies have highlighted the compound's potential in developing antiviral agents. For example, derivatives of this compound demonstrated significant anti-Dengue virus activity in vitro, with IC50 values indicating effective inhibition of viral replication . This suggests its utility in creating therapeutic agents against viral infections.
Antimicrobial Activity
Research has shown that compounds derived from this compound exhibit antimicrobial properties. Specific derivatives have been tested against Mycobacterium tuberculosis and other bacterial pathogens, demonstrating varying degrees of efficacy (MIC values ranging from 6.25 to 100 μg/mL depending on the strain) . These findings indicate its potential application in developing new antimicrobial therapies.
Chemical Manufacturing
In industrial settings, this compound is utilized in the production of dyes and pigments due to its reactivity and ability to form complex organic molecules. Its role as a reagent in various chemical reactions makes it valuable for synthesizing other industrial chemicals.
Analytical Chemistry
The compound is also applied in analytical methods such as high-performance liquid chromatography (HPLC), where it aids in the separation and analysis of complex mixtures . This application is crucial for quality control in pharmaceutical manufacturing.
Case Study: Anti-Dengue Virus Activity
A study evaluated several derivatives of this compound for their effectiveness against Dengue virus serotype 2. The results indicated that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity levels.
Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | 22.4 ± 7.7 | <100 | >4.5 |
Compound B | 42.8 ± 8.6 | <100 | >2.3 |
This table summarizes the antiviral efficacy of selected compounds derived from this compound, highlighting their potential for further development as therapeutic agents .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of synthesized derivatives against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Mycobacterium tuberculosis | 6.25 - 12.5 |
Staphylococcus aureus | 50 |
Pseudomonas aeruginosa | 100 |
The varying MIC values demonstrate the compound's potential as an antimicrobial agent, especially against resistant strains .
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)benzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Chlorosulfonyl Benzoic Acids
Table 1: Key Properties of Chlorosulfonyl Benzoic Acid Derivatives
Key Observations :
- Positional Isomerism : The ortho-substituted this compound exhibits higher reactivity in esterification and sulfonamide formation compared to its para-substituted isomer (p-(chlorosulfonyl)benzoic acid), likely due to steric and electronic effects .
- Electron-Withdrawing Groups : The introduction of fluorine and methoxy groups in 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid enhances electrophilicity, making it more reactive in nucleophilic aromatic substitutions .
- Pharmaceutical Relevance : Derivatives like 2-[4-chloro-3-(chlorosulfonyl)benzoyl]benzoic acid are critical intermediates in synthesizing diuretics such as Chlorthalidone and Bumetanide , where the chlorosulfonyl group enables covalent binding to biological targets .
Ester Derivatives
Table 2: Methyl Esters of Chlorosulfonyl Benzoic Acids
Key Observations :
- Esterification : Converting the carboxylic acid group to a methyl ester (e.g., methyl 2-(chlorosulfonyl)benzoate) improves stability and solubility in organic solvents, facilitating its use in multi-step syntheses .
- Side-Chain Reactivity : Methyl 2-[(chlorosulfonyl)methyl]benzoate contains a flexible -CH₂SO₂Cl group, enabling its use in crosslinking reactions for materials science applications .
Sulfonamide and Sulfamoyl Derivatives
Compounds like 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (CAS 68592-12-1) demonstrate the transformation of the chlorosulfonyl group into sulfonamide (-SO₂NH₂) moieties. These derivatives are pivotal in drug design, as seen in Chlorthalidone , where the sulfamoyl group enhances binding to carbonic anhydrase enzymes .
Biological Activity
2-(Chlorosulfonyl)benzoic acid is a sulfonyl-substituted benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by the presence of a chlorosulfonyl group, which may contribute to its unique biological activities.
- Chemical Formula : CHClOS
- Molecular Weight : 208.63 g/mol
- CAS Number : 14474464
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in certain cancer cells, indicating its potential as an anticancer agent. The IC50 values observed in these studies suggest that it can effectively reduce cell viability at relatively low concentrations.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been found to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. This inhibition can enhance insulin signaling, making it relevant for diabetes research.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the effects of this compound on colorectal cancer cells, researchers reported significant reductions in cell proliferation and increased rates of apoptosis. The study utilized various concentrations of the compound, revealing an IC50 value indicative of its potency against these cancer cells. Further investigations are warranted to explore the underlying mechanisms and potential clinical applications.
In Silico Studies
Computational studies have suggested that this compound may interact with key molecular targets involved in cancer progression and inflammation. Molecular docking simulations indicate strong binding affinities to specific proteins associated with these pathways, supporting experimental findings regarding its biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(chlorosulfonyl)benzoic acid, and how can reaction conditions be optimized?
A common method involves sulfonation/chlorination of benzoic acid derivatives. For example, 2-chloro-4-(chlorosulfonyl)benzoyl chloride can be synthesized by reacting the potassium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction is typically refluxed under anhydrous conditions, followed by hydrolysis to yield the final product . Optimization includes:
- pH control : Maintain pH 7–9 using sodium bicarbonate to stabilize intermediates.
- Solvent selection : Use water with a non-miscible organic solvent (e.g., dichloromethane) to enhance yield.
- Catalyst loading : DMF (0.5–1 mol%) accelerates the reaction .
Q. How is this compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm). IR confirms sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .
- Mass spectrometry : Molecular ion peaks at m/z 255.07 (C₇H₄Cl₂O₄S) validate molecular weight .
- Elemental analysis : Match calculated vs. observed C, H, Cl, S percentages (e.g., C: 33.0%, Cl: 27.8%) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Temperature : Store at -20°C under argon to prevent hydrolysis or decomposition .
- Solubility : Prepare stock solutions in anhydrous DMSO or THF to avoid moisture-induced degradation.
- Handling : Use inert atmosphere gloveboxes for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, facilitating nucleophilic attack by amines, alcohols, or thiols. Computational studies (e.g., DFT) reveal:
- Charge distribution : The sulfur atom carries a partial positive charge (+1.2), making it susceptible to nucleophiles.
- Transition states : Attack occurs via a trigonal bipyramidal intermediate, with activation energies ~25–30 kcal/mol .
- Leaving group ability : Chloride ion departure is rate-determining, influenced by solvent polarity .
Q. How can researchers resolve contradictory data in sulfonation reactions involving this compound derivatives?
Case study: Discrepancies in reported yields (40–80%) for 2-chloro-4-(methylsulfonyl)benzoic acid synthesis.
- Troubleshooting steps :
- Reproducibility : Pre-dry solvents (e.g., molecular sieves for THF) and standardize catalyst batches .
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a key intermediate in:
- Antimicrobial agents : Derivatives like 2-[(benzothiazolylamino)methyl]pyrazolones show anti-inflammatory activity (IC₅₀: 10–50 µM) .
- Kinase inhibitors : The sulfonyl group enhances binding to ATP pockets (e.g., p38 MAPK inhibitors).
- Prodrug design : Carboxylic acid moiety allows conjugation with targeting peptides .
Q. How can computational modeling guide the design of this compound-based catalysts?
- Docking studies : Predict interactions with enzymes (e.g., carbonic anhydrase) by analyzing sulfonyl group orientation.
- MD simulations : Assess stability of catalyst-substrate complexes in aqueous vs. organic solvents.
- QSPR models : Correlate substituent electronic effects (Hammett σ values) with catalytic turnover rates .
Q. Methodological Resources
Properties
IUPAC Name |
2-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWICZHXYMHBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560745 | |
Record name | 2-(Chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63914-81-8 | |
Record name | 2-(Chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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